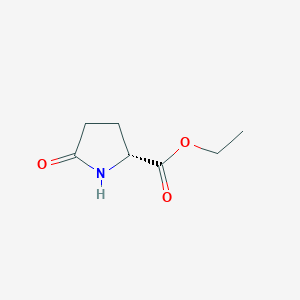

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

D-Pyroglutamic acid ethyl ester, also known as Ethyl ®-(-)-2-pyrrolidone-5-carboxylate, primarily targets the enzyme Pyroglutamyl-peptide hydrolase (EC 3.4.11.8) . This enzyme is responsible for removing the N-terminal pyroglutamyl residue from pyroglutamyl-containing peptides such as thyrotropin-releasing hormone (TRH), luteinizing hormone-releasing hormone (LH-RH), neurotensin, and bombesin .

Mode of Action

The compound interacts with its target enzyme by acting as a transition-state aldehyde inhibitor . This means it binds to the enzyme and inhibits its function, thereby preventing the removal of the N-terminal pyroglutamyl residue from the peptides .

Biochemical Pathways

The primary biochemical pathway affected by D-Pyroglutamic acid ethyl ester is the glutathione cycle . In this cycle, the compound is converted to glutamate by the action of 5-oxoprolinase . This process impacts the metabolism of glutathione, a crucial antioxidant in cells, and can have downstream effects on cellular redox balance and detoxification processes.

Pharmacokinetics

Given its molecular weight of 15717 , it is likely to be well-absorbed and distributed in the body. Its metabolism likely involves enzymatic processes, and it is expected to be excreted via the kidneys. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The inhibition of Pyroglutamyl-peptide hydrolase by D-Pyroglutamic acid ethyl ester results in an accumulation of pyroglutamyl-containing peptides . This can have various molecular and cellular effects, depending on the specific peptides involved. For example, if the peptides are involved in hormone signaling, this could impact hormone levels and related physiological processes.

Análisis Bioquímico

Biochemical Properties

D-Pyroglutamic acid ethyl ester is involved in various biochemical reactions. It is known to interact with several enzymes and proteins. For instance, it has been found to interact with pyroglutamyl-peptide hydrolase, an enzyme that removes the N-terminal pyroglutamyl residue from pyroglutamyl-containing peptides . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The effects of D-Pyroglutamic acid ethyl ester on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit antinociceptive activity, leading to an increase in the tail flick latency time in rats .

Molecular Mechanism

The molecular mechanism of action of D-Pyroglutamic acid ethyl ester involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with pyroglutamyl-peptide hydrolase, influencing its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Pyroglutamic acid ethyl ester change over time. It has been observed that the maximum value of the tail flick latency for this compound was manifested after 90 minutes of administration . This indicates the compound’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of D-Pyroglutamic acid ethyl ester vary with different dosages in animal models. For instance, in a study where the compound was administered to rats in a dose of 20 mg/kg, it was found to exhibit antinociceptive activity . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

D-Pyroglutamic acid ethyl ester is involved in several metabolic pathways. It is derived from glutamine and is formed during the later stages of biosynthesis at the terminal phases of translation or as a post-translational event

Actividad Biológica

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as EOPC, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylate group and an ethyl ester. Its molecular formula is C7H11NO3, and it has a molecular weight of approximately 157.17 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity.

Target Enzyme:

EOPC primarily targets the enzyme pyroglutamyl-peptide hydrolase (EC 3.4.11.8). This enzyme plays a crucial role in peptide metabolism by removing the N-terminal pyroglutamyl residue from peptides.

Mode of Action:

EOPC acts as a transition-state aldehyde inhibitor, which means it binds to the enzyme's active site, preventing substrate access and thereby inhibiting enzymatic activity. This inhibition leads to an accumulation of pyroglutamyl-containing peptides, which can affect various cellular processes and signaling pathways.

Antimicrobial Activity

Research indicates that compounds within the oxopyrrolidine class, including EOPC, exhibit antimicrobial properties against various bacterial strains. In one study, derivatives of oxopyrrolidine demonstrated significant efficacy against Gram-positive bacteria and drug-resistant fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Antitumor Activity

EOPC has also been investigated for its antitumor properties. In vitro studies have shown that it can reduce the viability of cancer cell lines, including A549 human lung adenocarcinoma cells. The cytotoxic effects were notable when compared to standard chemotherapy agents like cisplatin . The structure-dependent nature of these compounds suggests that modifications to the core structure can enhance or diminish their anticancer efficacy.

Case Studies

-

Anticancer Efficacy:

A study involving various derivatives of EOPC assessed their ability to inhibit cell growth in A549 cells. Results indicated that some derivatives significantly reduced cell viability by up to 63% compared to untreated controls (p < 0.05). Notably, certain substitutions on the phenyl ring enhanced anticancer activity dramatically, indicating structure-activity relationships are crucial for efficacy . -

Enzyme Inhibition:

In biochemical assays, EOPC was shown to inhibit pyroglutamyl-peptide hydrolase effectively. This inhibition was quantified using kinetic assays that demonstrated a significant increase in substrate accumulation in the presence of EOPC, confirming its role as an enzyme inhibitor.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Contains ethyl ester | Antimicrobial, Antitumor | Specific chiral configuration |

| Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate | Dimethyl substitution | Antitumor | Enhanced binding affinity |

| Methyl 5-oxopyrrolidine-2-carboxylate | Lacks ethyl group | Limited activity | Simpler structure |

This table illustrates how variations in chemical structure lead to different biological activities and potential applications in pharmacology.

Propiedades

IUPAC Name |

ethyl (2R)-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJOOVQLTTVTJY-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.